molecular formula C20H22N2O3 B3304042 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921542-97-4

4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B3304042
CAS No.: 921542-97-4
M. Wt: 338.4 g/mol
InChI Key: WIHINMGUXKJPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921542-97-4) is a synthetic organic compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This benzamide derivative features a 1-methyl-2-oxoindolin-5-yl group, an important scaffold in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, with numerous derivatives reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties . Specifically, research on indole-based compounds has shown that certain analogs can function by targeting the NF-κB signaling pathway, a key regulator of inflammatory and immune responses, and exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 . This makes compounds containing the indole core, such as this benzamide, valuable pharmacological tools in biomedical research for investigating inflammation and oncology. The structural features of this compound, including its amide linkage and lipophilic butoxy chain, may contribute to its interaction with biological targets and cellular membranes. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-butoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-4-11-25-17-8-5-14(6-9-17)20(24)21-16-7-10-18-15(12-16)13-19(23)22(18)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHINMGUXKJPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using an appropriate benzoyl chloride and the indole derivative.

    Substitution with Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable butyl halide reacts with the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • Quinazoline Derivatives (e.g., Quin-C1): Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]benzamide) shares the 4-butoxybenzamide group but replaces the indole core with a quinazolinone ring. This structural divergence confers selectivity for FPR2 agonism, inducing chemotaxis and calcium signaling without superoxide generation .
  • Imidazole-Indole Hybrids (e.g., Compound 90): Compounds like 3-cyano-N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide incorporate an imidazole ring fused to the indole, enhancing kinase inhibitory activity through additional hydrogen bonding .

Substituent Effects

  • Acyl Chain Length: Benzamide analogs with long 2-acylamino substituents (e.g., tetradecanoylamino) exhibit higher PCAF HAT inhibitory activity (72–79% inhibition at 100 μM) compared to the shorter 4-butoxy group in the target compound, suggesting chain length influences enzyme binding .
  • Halogenation : Fluorinated analogs like VU0040237 (4-butoxy-N-(2-fluorophenyl)benzamide) and VU036-5396 (4-butoxy-N-(2,6-difluorophenyl)benzamide) show enhanced mGlu5 allosteric modulation, indicating halogenation improves receptor affinity .

Pharmacological Activity and Selectivity

Receptor Modulation

  • mGlu5 Allosteric Ligands : The target compound’s 4-butoxybenzamide motif aligns with mGlu5 modulators such as VU-0001850 and VU036-5394. However, its indole core may reduce cross-reactivity with other GPCRs compared to quinazoline-based agonists like Quin-C1 .
  • Kinase Inhibition : Structural analogs with indole-imidazole hybrids (e.g., Compound 90) demonstrate potent TLK2 inhibition (IC₅₀ < 100 nM), whereas the target compound’s simpler indole structure may prioritize selectivity over broad-spectrum kinase activity .

Enzyme Inhibition

  • PCAF HAT Inhibition: While the target compound lacks a 2-acylamino group critical for PCAF HAT inhibition (as seen in compounds 17 and 19, 72–79% inhibition), its indole moiety may offer alternative binding interactions for related epigenetic targets .

Data Tables

Table 1: Structural and Activity Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Target Activity/EC₅₀ Reference
4-Butoxy-N-(1-methyl-2-oxoindol-5-yl)benzamide Indole 4-Butoxy, 1-methylindole mGlu5, Kinases N/A (Theoretical)
Quin-C1 Quinazolinone 4-Butoxy, 4-methoxyphenyl FPR2 Selective agonist
VU036-5396 Benzamide 4-Butoxy, 2,6-difluorophenyl mGlu5 Potent allosteric modulator
Compound 17 (PCAF HAT inhibitor) Benzamide 2-Tetradecanoylamino, 3-carboxy PCAF HAT 79% inhibition at 100 μM

Table 2: Impact of Substituents on Pharmacokinetics

Substituent Effect on Stability/Solubility Example Compound
4-Butoxy Moderate lipophilicity Target compound
2-Fluoro Enhanced receptor affinity VU0040237
1-Methylindole Improved metabolic stability Target compound
Imidazole fusion Increased kinase inhibition Compound 90

Biological Activity

4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide group attached to an indole moiety with a butoxy substituent. Its molecular formula is C20H22N2O3, and it has a molecular weight of 350.4 g/mol. The structural characteristics contribute significantly to its biological activity.

The biological activity of 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is primarily attributed to its interaction with various molecular targets in biological systems. The indole core can engage with specific receptors and enzymes, modulating their activity. This modulation may lead to the inhibition or activation of cellular pathways relevant to disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of approximately 25.72 μM. Furthermore, in vivo studies on tumor-bearing mice demonstrated a marked suppression of tumor growth when treated with this compound .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
S. aureus4021
E. coli20014
P. aeruginosa50010

Case Studies

Several studies have explored the therapeutic potential of indole derivatives similar to 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide:

  • Study on Anticancer Effects : A study demonstrated that modifications in the indole structure could enhance anticancer activity against various cell lines, suggesting that the incorporation of different substituents could optimize therapeutic effects .
  • Antimicrobial Efficacy : Another research focused on the synthesis of related benzamide derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broader application potential for compounds within this class .

Q & A

Q. What synthetic routes are recommended for 4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted indole precursor (e.g., 1-methyl-2-oxoindoline) with 4-butoxybenzoic acid derivatives. A standard protocol includes:

  • Step 1 : Reacting 1-methyl-2-oxoindoline with 4-butoxybenzoyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts .
  • Step 2 : Purification via recrystallization or chromatography (e.g., silica gel with dichloromethane/methanol gradients) .
    Optimization Tips :
  • Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Adjust stoichiometry (1:1.2 molar ratio of indole to acyl chloride) for higher yields .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (butoxy -CH₂-), δ 7.2–8.1 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O), 160–165 ppm (indole C=O) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₂₁H₂₃N₂O₃ (calc. 357.17) .
  • FT-IR : Stretching bands at ~1650 cm⁻¹ (amide I), ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values across cancer cell lines?

Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration). Mitigation strategies:

  • Standardization : Use consistent protocols (e.g., 72-hour MTT assays, 10% FBS) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability.
  • Mechanistic Validation : Confirm apoptosis via caspase-3 activation assays or flow cytometry for Annexin V/PI staining .
    Example IC₅₀ ranges for similar benzamide derivatives:
Cell LineIC₅₀ (µM)Mechanism
HT-29 (Colon)8.7–12.3Caspase-3 activation
MCF7 (Breast)9.1–11.5G0/G1 cell cycle arrest

Q. What strategies enhance the bioavailability of benzamide derivatives like this compound?

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol) to the butoxy chain to improve solubility .
    • Replace the methyl group on the indole with trifluoromethyl for metabolic stability .
  • Formulation : Use nanoemulsions or liposomal encapsulation to increase plasma half-life .
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME to optimize logP (target: 2–3) .

Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?

  • Acute Inflammation : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .
  • Chronic Inflammation : Collagen-induced arthritis models, monitoring TNF-α and IL-6 levels via ELISA .
  • Control : Compare to indomethacin (5 mg/kg) for COX-2 inhibition validation .

Q. How can structure-activity relationships (SAR) guide derivative optimization?

Key SAR insights from analogous compounds:

ModificationEffect on Activity
Butoxy → Methoxy ↓ Lipophilicity, ↑ solubility
Indole N-methylation ↑ Metabolic stability
Benzamide para-substituents ↑ Binding to HDAC enzymes (e.g., Cl or CF₃ groups)
Example optimized derivative:
DerivativeIC₅₀ (µM) vs. Parent (µM)
----------------------------------------------------
4-Trifluoromethyl analog1.8 vs. 10.5 (HT-29)

Q. What computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to simulate binding to HDAC8 (PDB ID: 1T69). Key interactions:
    • Hydrogen bonds between the amide group and Asp101.
    • Hydrophobic interactions of the butoxy chain with Leu144 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

Q. How can researchers validate target engagement in cellular models?

  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins (e.g., HDACs) .
  • CETSA : Monitor thermal stabilization of target proteins via Western blot .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Use LC-MS/MS with deuterated internal standards (e.g., d₄-benzamide) .
  • LOD/LOQ : Achieve limits of 0.1 ng/mL (plasma) and 0.5 ng/mL (tissue) via MRM transitions (m/z 357 → 214) .

Q. How do crystallographic studies inform polymorph optimization?

X-ray diffraction (e.g., PDB ID: 6N0Q) reveals:

  • Hydrogen bonding between the amide and thiazole nitrogen.
  • π-Stacking of the benzamide ring with Tyr308 in enzyme pockets .
    Polymorph Screening : Use solvent evaporation (acetonitrile/water) to isolate Form I (melting point: 215°C) for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.